2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative with a 4-amino-substituted pyrimidine core. Key structural features include:
- Pyrimidine ring: Positioned at the center, substituted at C2 with a sulfanyl (-S-) group linked to an acetamide moiety.
- Benzenesulfonyl group: Attached at C5 of the pyrimidine ring, featuring a 4-(propan-2-yl) (isopropyl) substituent, enhancing lipophilicity and steric bulk.
This molecule shares structural motifs with antimicrobial and antitumor agents, as sulfanylpyrimidine-acetamide hybrids are known for their bioactivity . Its synthesis likely involves coupling 2-mercaptopyrimidine derivatives with halogenated acetamides, a method analogous to related compounds (e.g., ) .
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-13(2)14-3-9-17(10-4-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-16-7-5-15(22)6-8-16/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNUPYCAYYCSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a novel organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20ClN3O2S2
- Molecular Weight : 397.96 g/mol
Structural Features
The compound features:
- A pyrimidine ring system that is known for its diverse biological activities.
- A sulfonamide group, which is often associated with antibacterial properties.
- An acetamide moiety that may enhance solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and urease, which are crucial in many physiological processes.
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases involved in cancer proliferation, making this compound a potential candidate for anticancer therapy.
Antibacterial Activity
Recent studies have shown that derivatives of this compound exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide moiety plays a critical role in this activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Anticancer Potential
The compound's structural similarity to known kinase inhibitors suggests potential anticancer properties. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells at nanomolar concentrations . This suggests that the compound may act as a multikinase inhibitor, targeting pathways involved in tumor growth and survival.
Case Studies and Research Findings
-
Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, particularly against Gram-positive bacteria .
Compound Activity Against Salmonella typhi Activity Against Bacillus subtilis 1 Moderate Strong 2 Weak Moderate 3 Strong Moderate - Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease. Results showed strong inhibition of urease, indicating potential applications in treating conditions like urolithiasis .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits significant cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. This highlights its potential as an alternative treatment option .
Scientific Research Applications
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide has garnered attention for its potential applications in various scientific and medical fields. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound features a complex structure that includes a pyrimidine ring, a sulfonamide moiety, and an acetamide group. The presence of the sulfanyl and sulfonyl groups enhances its reactivity, making it suitable for various applications in medicinal chemistry.
Molecular Formula
- Chemical Formula : C₁₅H₁₈ClN₃O₂S₂
- Molecular Weight : 365.9 g/mol
Structural Features
- Pyrimidine Ring : Provides a platform for biological activity.
- Sulfonamide Group : Known for antibacterial properties.
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its structural features that may exhibit biological activity against various targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one can inhibit specific cancer cell lines. For example, derivatives have shown promise in targeting the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers.
Antimicrobial Properties
The sulfonamide portion of the molecule suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis .
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structures can act as enzyme inhibitors. For instance, studies on related sulfonamides have shown their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial survival .
Drug Development
The compound's unique structure makes it a candidate for further development into pharmaceuticals targeting diseases such as cancer and bacterial infections. Its synthesis can be optimized to enhance efficacy and reduce side effects.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their effects on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the structure could enhance potency .
Case Study 2: Antimicrobial Effects
A recent investigation assessed the antimicrobial properties of related sulfonamide compounds against Staphylococcus aureus. The study found that certain derivatives exhibited strong inhibitory effects, supporting the potential application of this compound in treating bacterial infections .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | EGFR | |
| Compound B | Antimicrobial | Dihydropteroate Synthase | |
| Compound C | Enzyme Inhibition | Folate Synthesis |
Table 2: Synthesis Routes
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Pyrimidine derivative + Sulfur | 75 |
| Step 2 | Chlorophenyl acetamide | 80 |
| Step 3 | Final purification | 90 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Findings:
The 4-(isopropyl)benzenesulfonyl group increases steric hindrance compared to smaller substituents (e.g., methyl in ), which may reduce solubility but improve receptor selectivity .
Conformational Differences :
- Dihedral angles between the pyrimidine and aryl rings vary significantly:
- N-(4-Methoxyphenyl) Analogue : Exhibits a planar conformation due to intramolecular N–H⋯N hydrogen bonds, enhancing stability .
Biological Activity Trends :
- Pyrimidine-based sulfanylacetamides (e.g., ARARUI) show antimicrobial activity due to interactions with bacterial enzymes or DNA .
- Triazole derivatives (e.g., ) often exhibit broader-spectrum activity , attributed to their ability to mimic purine bases .
Synthetic Accessibility :
- The target compound’s synthesis is more complex than simpler analogues (e.g., ) due to the benzenesulfonyl group, requiring additional sulfonation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
